Compound Description: L-371,257 is a previously reported oxytocin antagonist []. This compound serves as a basis for developing orally active oxytocin antagonists with improved pharmacokinetic profiles.
Relevance: While the specific structure of L-371,257 is not provided, the paper highlights modifications made to its "acetylpiperidine terminus" to incorporate pyridine N-oxide groups []. This suggests that L-371,257 likely contains a piperidine ring linked to a central scaffold, similar to 2-({[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine. The modifications explored in the paper emphasize the importance of the piperidine moiety and its substituents for modulating the activity and pharmacokinetic properties of this class of compounds.
L-372,662
Compound Description: L-372,662 is a potent oxytocin antagonist derived from modifications of L-371,257 []. This compound exhibits good potency both in vitro (Ki = 4.1 nM at the cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in rats) []. L-372,662 also demonstrates excellent oral bioavailability (90% in rats, 96% in dogs), good aqueous solubility, and excellent selectivity against human arginine vasopressin receptors [].
Relevance: Similar to L-371,257, L-372,662 is structurally related to 2-({[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine through modifications at the "acetylpiperidine terminus" involving the incorporation of pyridine N-oxide groups []. This highlights the significance of the piperidine ring system and its substituents in influencing the biological activity and pharmacokinetic properties of compounds in this class.
Compound Description: SSR504734 is a known glycine transporter 1 (GlyT1) inhibitor []. It serves as a starting point for developing novel GlyT1 inhibitors with enhanced potency.
Relevance: This compound shares the piperidine ring system with 2-({[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine. The research focuses on introducing heteroaromatic rings to enhance GlyT1 inhibitory activity, highlighting the importance of aromatic and heteroaromatic substituents attached to the piperidine ring in modulating biological activity [].
Compound Description: 7w is a potent GlyT1 inhibitor derived from the structural optimization of SSR504734 []. It displays potent GlyT1 inhibitory activity (IC50 = 1.8 nM), good plasma exposure, and sufficient blood-brain barrier penetration in rats [].
Relevance: This compound exhibits a piperidine ring system connected to a pyridine ring, a structural feature also found in 2-({[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine. The presence of a pyrazolylphenyl substituent on the piperidine nitrogen in 7w, compared to the cyclopropanesulfonyl group in the target compound, emphasizes the role of diverse substituents in modulating the activity of these compounds [].
Compound Description: N70 represents a thienopyridine-based inhibitor chemotype designed to target KDM5 histone H3 lysine 4 demethylases [, ]. This compound displays αKG-competitive inhibition, which can be reversed by dialysis [, ].
Compound Description: 5a is a novel RORγt inverse agonist developed through structure-activity relationship studies based on a piperazine RORγt inverse agonist scaffold []. This compound demonstrates strong RORγt inhibitory activity and a favorable pharmacokinetic profile [].
Relevance: While structurally more complex, compound 5a shares the piperidine ring system present in 2-({[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine. Additionally, 5a incorporates a triazolopyridine moiety, highlighting the exploration of fused heterocyclic systems as potential modifications to the core structure of the target compound [].
Compound Description: SAK3 is a novel therapeutic candidate for Alzheimer's disease (AD) that acts as a T-type calcium channel enhancer [, ]. It demonstrates cognitive-enhancing effects associated with enhanced acetylcholine (ACh) release in the hippocampus [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.